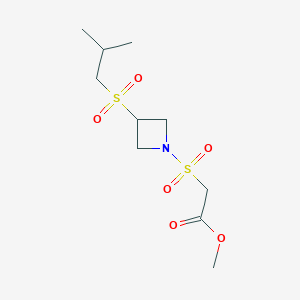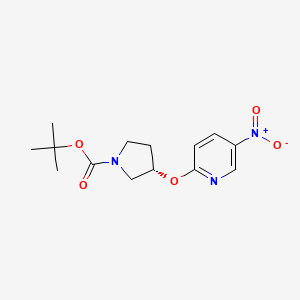
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups, including carboxamide, thioxo, and dimethoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and orientation of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the carboxamide group could potentially make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The compound has been explored in the synthesis of various heterocyclic compounds due to its potential as a building block in medicinal chemistry. For instance, it serves as a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties, highlighting their potential in pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Synthetic efforts around this compound extend to creating derivatives with antimicrobial properties. New tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives were synthesized, demonstrating significant inhibition against bacterial and fungal growth, which positions them as candidates for further antimicrobial studies (Akbari et al., 2008).
Polymer Material Development
In polymer science, this compound's derivatives have been integrated into the synthesis of advanced materials. For example, hyperbranched aromatic polyimides incorporating similar structural motifs have been developed, showing promise for applications in high-performance materials due to their solubility and thermal stability (Yamanaka, Jikei, & Kakimoto, 2000).
Nucleotide Analogs for DNA Sequencing
Research into nucleotide analogs has also featured the use of related thioamide derivatives for DNA sequencing. These compounds serve as chain terminators, demonstrating the versatility of this chemical framework in biotechnological applications (Wojczewski, Schwarzer, & Engels, 2000).
Catalytic Synthesis Applications
The compound has been utilized as a reactant in the Biginelli reaction, facilitated by sodium hydrogen sulfate as a catalyst. This approach yields N,4-diaryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides, underscoring its utility in facilitating efficient synthetic routes for complex molecules (Gein, Zamaraeva, & Dmitriev, 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
N,4-bis(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-16-9-7-14(28-3)11-18(16)30-5)20(25-22(31)23-12)15-8-6-13(27-2)10-17(15)29-4/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYNKBJHUHCCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)


![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)

